1-[4-(4-Hydroxyazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(4-Hydroxyazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a unique structure that combines a hydroxyazepane ring, a phenylpiperidine moiety, and a prop-2-en-1-one group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Hydroxyazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Hydroxyazepane Ring: This step involves the cyclization of appropriate precursors under basic or acidic conditions to form the azepane ring with a hydroxyl group.
Attachment of the Phenylpiperidine Moiety: The phenylpiperidine group is introduced through nucleophilic substitution reactions, often using piperidine derivatives and phenyl halides.
Coupling with Prop-2-en-1-one: The final step involves the coupling of the intermediate with prop-2-en-1-one, typically using a base-catalyzed aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Hydroxyazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Substitution: Halogenating agents (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4), and alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[4-(4-Hydroxyazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting neurological disorders due to its piperidine structure.
Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Use in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Hydroxyazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The phenylpiperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The hydroxyazepane ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Hydroxyazepane-1-carbonyl)-4-methylpiperidin-1-yl]prop-2-en-1-one
- 1-[4-(4-Hydroxyazepane-1-carbonyl)-4-ethylpiperidin-1-yl]prop-2-en-1-one
Uniqueness
1-[4-(4-Hydroxyazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one is unique due to the presence of the phenyl group, which can enhance its lipophilicity and ability to cross biological membranes. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
1-[4-(4-hydroxyazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-2-19(25)22-15-11-21(12-16-22,17-7-4-3-5-8-17)20(26)23-13-6-9-18(24)10-14-23/h2-5,7-8,18,24H,1,6,9-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYAYJNEUXMDCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCCC(CC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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